molecular formula C18H21FN2O6S2 B4864822 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B4864822
M. Wt: 444.5 g/mol
InChI Key: ZSSYFWHQNKWKGI-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 3,4-dimethoxyphenyl moiety and the other to a 4-fluorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:

    Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Preparation of 4-Fluorobenzenesulfonyl Chloride: Similarly, 4-fluorobenzenesulfonic acid is reacted with thionyl chloride to produce 4-fluorobenzenesulfonyl chloride.

    Formation of the Piperazine Derivative: Piperazine is reacted with the prepared sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the enzyme, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-bromophenyl)sulfonyl]piperazine
  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of the fluorine atom in the 4-fluorophenyl moiety, which imparts distinct electronic properties and influences its reactivity and binding affinity. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O6S2/c1-26-17-8-7-16(13-18(17)27-2)29(24,25)21-11-9-20(10-12-21)28(22,23)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSYFWHQNKWKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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